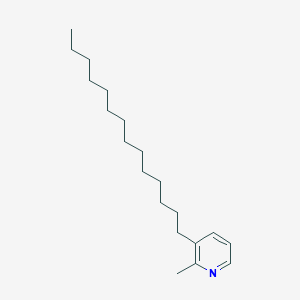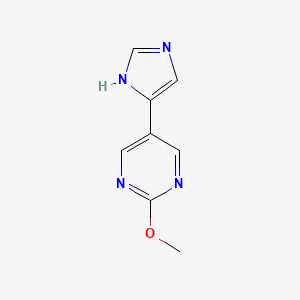
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is a complex compound that features copper as the central metal ion coordinated with 2-diphenylphosphanylethyl(diphenyl)phosphane and diacetate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate typically involves the reaction of copper salts with 2-diphenylphosphanylethyl(diphenyl)phosphane in the presence of acetic acid. One common method includes dissolving copper(II) acetate in a suitable solvent, such as ethanol, and then adding 2-diphenylphosphanylethyl(diphenyl)phosphane under an inert atmosphere to prevent oxidation. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate undergoes various chemical reactions, including:
Oxidation: The copper center can be oxidized to higher oxidation states, which may alter the coordination environment and reactivity of the complex.
Reduction: Reduction reactions can revert the copper center to lower oxidation states, affecting the overall stability and reactivity of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. These reactions are typically carried out under controlled conditions, including inert atmospheres and specific temperature ranges, to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(III) complexes, while reduction may produce copper(I) complexes. Substitution reactions can result in a variety of new complexes with different ligands .
Aplicaciones Científicas De Investigación
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate has several scientific research applications:
Mecanismo De Acción
The mechanism by which copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate exerts its effects involves the coordination of the copper center with various ligands, facilitating electron transfer and catalytic processes. The molecular targets include substrates in catalytic reactions, where the compound acts as a mediator to enhance reaction rates and selectivity. Pathways involved may include redox cycles and ligand exchange processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(diphenylphosphino)ethane: A similar bidentate ligand used in coordination chemistry to prepare metal complexes.
Copper(I) halide complexes: These complexes also feature copper coordinated with phosphine ligands and exhibit similar catalytic properties.
Uniqueness
Copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate is unique due to its specific ligand arrangement, which provides distinct electronic and steric properties. This uniqueness enhances its performance in catalytic applications and its potential in scientific research compared to other similar compounds.
Propiedades
Fórmula molecular |
C30H30CuO4P2 |
|---|---|
Peso molecular |
580.0 g/mol |
Nombre IUPAC |
copper;2-diphenylphosphanylethyl(diphenyl)phosphane;diacetate |
InChI |
InChI=1S/C26H24P2.2C2H4O2.Cu/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;2*1-2(3)4;/h1-20H,21-22H2;2*1H3,(H,3,4);/q;;;+2/p-2 |
Clave InChI |
RPIBQESUBINVPB-UHFFFAOYSA-L |
SMILES canónico |
CC(=O)[O-].CC(=O)[O-].C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Cu+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


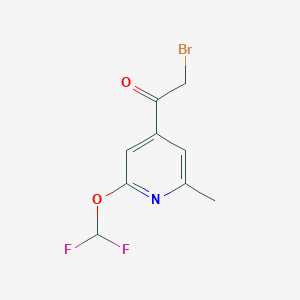
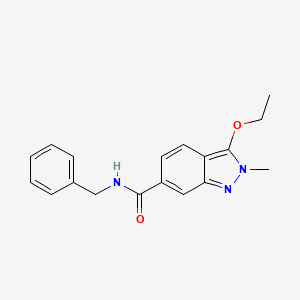

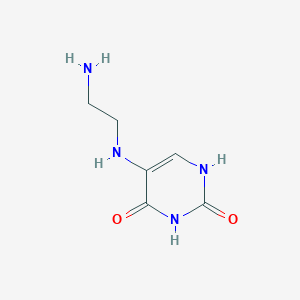
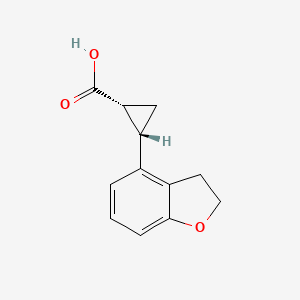

![7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-5-ol](/img/structure/B13109928.png)
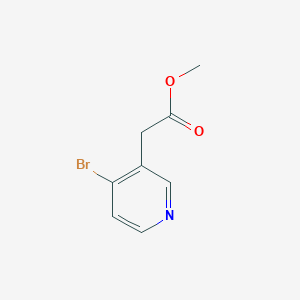
![6-Aminobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B13109944.png)

